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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

Introduction & Mechanism of Action
FMF-04-159-2 is a potent, cell-permeable, and covalent inhibitor designed to target Cyclin-

Dependent Kinase 14 (CDK14) and other TAIRE family kinases (CDK16, 17, 18).[1][2][3] Unlike

traditional reversible kinase inhibitors, FMF-04-159-2 forms an irreversible covalent bond with a

specific cysteine residue (Cys218 in CDK14) within the ATP-binding pocket.

Scientific Significance
The TAIRE kinases are understudied regulators of the cell cycle, specifically the G2/M

transition. FMF-04-159-2 serves as a critical chemical probe to dissect the non-redundant roles

of CDK14 in cancer cell proliferation, particularly in Wnt-driven cancers like colorectal

carcinoma (e.g., HCT116).

The Critical Control: FMF-04-159-R
To validate biological findings, every experiment using FMF-04-159-2 must be paired with FMF-

04-159-R, a structural analog that lacks the electrophilic "warhead" (acrylamide) required for

covalent bonding. This reversible control allows researchers to distinguish between on-target

covalent effects (CDK14) and off-target reversible effects (e.g., CDK2 inhibition).[4]
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When optimizing assays for FMF-04-159-2, standard IC50 protocols are insufficient because

potency is time-dependent for covalent inhibitors. The experimental design must account for

occupancy time and washout stability.

Key Optimization Parameters
Parameter Recommendation Rationale

Cell Line HCT116 (Colorectal)

High expression of CDK14;

validated model in primary

literature.

Incubation Time 4–6 Hours (Pulse)

Sufficient time for covalent

bond formation before

washout.

Washout
3x PBS Wash + Media

Replacement

Essential to remove unbound

compound and demonstrate

sustained inhibition

(covalency).

Readout Timing 24–48 Hours post-washout

Allows phenotypic effects

(G2/M arrest) to manifest after

target engagement.

Control FMF-04-159-R (Reversible)

Must be run in parallel. Loss of

potency after washout confirms

reversible binding.

Visualizing the Mechanism
The following diagram illustrates the differential logic between the covalent probe and its

reversible control, guiding the assay interpretation.
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Caption: Logic flow for distinguishing covalent efficacy (FMF-04-159-2) from reversible off-

target effects using washout.

Detailed Protocols
Protocol A: The "Washout" Viability Assay
Objective: To confirm that FMF-04-159-2 exerts anti-proliferative effects through a covalent

mechanism.

Reagents:

HCT116 Cells.[1][2][4][5][6][7]

FMF-04-159-2 (10 mM DMSO stock).

FMF-04-159-R (10 mM DMSO stock).

CellTiter-Glo® or equivalent ATP-based viability reagent.

Step-by-Step Workflow:

Seeding: Plate HCT116 cells at 3,000 cells/well in 96-well white-walled plates. Incubate

overnight at 37°C.

Compound Preparation: Prepare 10-point serial dilutions of both FMF-04-159-2 and FMF-04-

159-R in growth media. Top concentration: 10 µM.

Pulse Treatment: Remove media from cells and add 100 µL of compound-containing media.

Incubation: Incubate for 4 hours. (This is the "Pulse").

The Washout (Critical Step):

Group A (No Wash): Leave compound on cells.
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Group B (Washout): Aspirate media. Wash gently 3x with warm PBS. Add 100 µL fresh

drug-free media.

Recovery: Incubate both groups for an additional 72 hours.

Readout: Add CellTiter-Glo reagent, shake for 10 mins, and read luminescence.

Data Interpretation:

FMF-04-159-2: The IC50 should remain similar between "No Wash" and "Washout"

conditions (Shift < 3-fold).

FMF-04-159-R: The IC50 should shift dramatically (>10-fold) or disappear in the "Washout"

condition, indicating the inhibitor washed away.

Protocol B: Target Engagement (Competition Pull-Down)
Objective: To verify physical binding of FMF-04-159-2 to CDK14 in live cells.

Reagents:

Probe: Biotin-FMF-03-198-2 (Biotinylated analog for pull-down).[1]

Streptavidin-Agarose beads.

Lysis Buffer (1% Triton X-100, protease/phosphatase inhibitors).

Primary Antibody: Anti-CDK14.

Step-by-Step Workflow:

Treatment: Treat HCT116 cells (in 10cm dishes) with FMF-04-159-2 (various concentrations:

0, 0.1, 0.5, 1.0 µM) for 2 hours.

Lysis: Wash cells with cold PBS and lyse on ice. Clarify lysate by centrifugation (14,000 rpm,

10 min).

Probe Labeling: Add Biotin-FMF-03-198-2 (1 µM final) to the lysate. Incubate for 1 hour at

4°C with rotation.
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Logic: If FMF-04-159-2 successfully bound CDK14 in the live cells (Step 1), the binding

site is blocked. The Biotin-probe cannot bind.

Pull-Down: Add Streptavidin beads to capture Biotin-probe complexes. Incubate 1 hour.

Wash & Elute: Wash beads 3x with lysis buffer. Boil beads in SDS-PAGE sample buffer.

Western Blot: Run measuring CDK14.

Result: A decrease in CDK14 signal indicates successful target engagement by FMF-04-
159-2 (Competition).

Protocol C: Functional Readout (Cell Cycle Analysis)
Objective: To observe the G2/M arrest characteristic of CDK14 inhibition.

Workflow:

Seed: HCT116 cells at 50% confluence.

Treat: Add 1 µM FMF-04-159-2. Include DMSO control.

Timepoint: Harvest cells at 24 hours.

Fixation:

Trypsinize and pellet cells.[4]

Resuspend in 300 µL PBS.

Add 700 µL ice-cold Ethanol dropwise while vortexing (70% final EtOH).

Fix at -20°C for >2 hours.

Staining:

Wash 2x with PBS.[4]

Resuspend in PBS containing 20 µg/mL Propidium Iodide (PI) and 200 µg/mL RNase A.
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Incubate 30 min at 37°C.

Flow Cytometry: Analyze PI histogram.

Success Criteria: Significant increase in 4N DNA content (G2/M peak) compared to

DMSO.

Troubleshooting & Optimization Guide
Issue Probable Cause Solution

High Toxicity in Control Off-target CDK2 inhibition

Reduce concentration to <1

µM. FMF-04-159-2 is selective

for CDK14 over CDK2 at

concentrations <500 nM.

No "Washout" Effect for

Reversible Control
Incomplete washing

Ensure 3 full washes with

warm PBS. Do not rush this

step.

Weak Western Signal Low CDK14 abundance

CDK14 levels vary. Use

HCT116 or HeLa cells. Ensure

lysis buffer contains

phosphatase inhibitors if

blotting for downstream

substrates.

Precipitation Compound solubility

FMF-04-159-2 is hydrophobic.

Do not exceed 0.1% DMSO

final concentration in the assay

well.
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FMF-04-159-2 Product Datasheet. Tocris Bioscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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